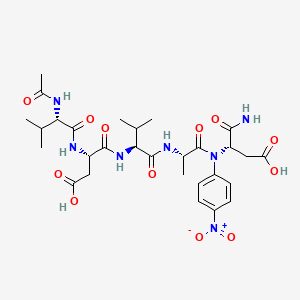
L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is a complex peptide compound It is composed of multiple amino acids, including L-alpha-asparagine, N-acetyl-L-valine, L-alpha-aspartic acid, L-valine, and L-alanine, with a 4-nitrophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- typically involves peptide synthesis techniques. The process begins with the protection of amino acid functional groups to prevent unwanted reactions. Each amino acid is sequentially added to the growing peptide chain through condensation reactions, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the deprotection of the functional groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity. The process includes repeated cycles of amino acid coupling, washing, and deprotection, followed by cleavage from the solid support and purification.
Chemical Reactions Analysis
Types of Reactions
L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The amino acids in the peptide chain can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and enzyme activity.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
N-alpha-acetyl-L-asparagine: A simpler derivative of asparagine with similar properties.
N-acetyl-L-lysine: Another acetylated amino acid with distinct biological functions.
N-acetyl-L-phenylalanine: An acetylated derivative of phenylalanine with unique applications.
Uniqueness
L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is unique due to its complex structure, which combines multiple amino acids and a nitrophenyl group
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N7O12/c1-13(2)23(32-16(6)37)28(45)33-19(11-21(38)39)26(43)34-24(14(3)4)27(44)31-15(5)29(46)35(20(25(30)42)12-22(40)41)17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H2,30,42)(H,31,44)(H,32,37)(H,33,45)(H,34,43)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJNSXVOYPJJT-PZQVQNRFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N7O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














